An In-Depth Technical Guide to 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
An In-Depth Technical Guide to 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
Senior Application Scientist Note: This guide provides a detailed examination of the chemical properties, pharmacological profile, and associated hazards of 2,5-Dimethoxy-4-iodophenethylamine, a compound of significant interest in neuropharmacology and forensic science. It is intended for researchers, scientists, and drug development professionals.
Important Clarification on CAS Number: The topic specified CAS number 5397-37-5. However, extensive database searches indicate that this number is associated with 2-Ethylhexyloxypropylamine. The vast majority of scientific literature concerning psychoactive phenethylamines, which aligns with the depth of inquiry requested, points to CAS number 69587-11-7 for 2,5-Dimethoxy-4-iodophenethylamine (2C-I). This guide will focus on the latter compound, as it is the likely subject of interest for a research and drug development audience.
Introduction and Chemical Identity
2,5-Dimethoxy-4-iodophenethylamine, commonly known as 2C-I, is a synthetic psychedelic compound belonging to the 2C family of substituted phenethylamines.[1] First synthesized by Alexander Shulgin in the 1970s, it is structurally related to mescaline.[1][2] 2C-I is a substituted phenethylamine featuring methoxy groups at the 2 and 5 positions of the phenyl ring and an iodine atom at the 4 position.[2] This compound has been investigated for its psychoactive effects and has a history of recreational use, often being sold online as a research chemical.[2] In the United States, 2C-I is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][3]
Core Chemical Properties
A summary of the key chemical and physical properties of 2C-I is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine | [4][5] |
| CAS Number | 69587-11-7 | [4][5] |
| Molecular Formula | C10H14INO2 | [4][5] |
| Molecular Weight | 307.13 g/mol | [4][5] |
| Melting Point | 246 °C (475 °F) | [4] |
| Appearance | Solid (at ambient temperature) | [6] |
Pharmacological Profile and Mechanism of Action
The primary pharmacological action of 2C-I is as a serotonin receptor agonist.[4] Its psychedelic effects are primarily mediated through the activation of the 5-HT2A receptor.[1][4] Animal studies have demonstrated that 2C-I induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects in humans, which is blocked by a selective 5-HT2A antagonist.[7][8] While it has a high affinity for the 5-HT2A receptor, some research suggests it may bind more potently to the 5-HT2C receptor.[9]
In addition to its direct receptor agonism, in vitro studies have shown that 2C-I can inhibit the reuptake of dopamine, serotonin, and norepinephrine.[9] The metabolism of 2C-I in rats has been shown to occur via O-demethylation, N-acetylation, and deamination, followed by oxidation.[10] The deamination process is primarily carried out by monoamine oxidase (MAO)-A and MAO-B.[9]
Pharmacodynamics and Pharmacokinetics
| Parameter | Description | Source |
| Mechanism of Action | Serotonin 5-HT2A receptor agonist.[1][4] Also shows affinity for the 5-HT2C receptor and can inhibit dopamine, serotonin, and norepinephrine reuptake.[9] | [1][4][9] |
| Onset of Action | Approximately 40 minutes following oral administration.[3][4] | [3][4] |
| Peak Effects | Around 2 hours after ingestion.[3] | [3] |
| Duration of Action | 6 to 10 hours.[3][4] | [3][4] |
| Routes of Administration | Primarily oral, but can also be insufflated.[2][3] | [2][3] |
| Metabolism | O-demethylation, N-acetylation, and deamination.[10] Primarily metabolized by MAO-A and MAO-B.[9] | [9][10] |
Hazards, Toxicity, and Safety Precautions
The toxicological properties of 2C-I have not been fully investigated, but available information points to significant health risks.[11] Overdose can lead to severe neurological and cardiovascular toxicities.[9]
Identified Health Hazards
-
Acute Toxicity: Harmful if swallowed.[5]
-
Neurological Effects: Can cause hallucinations, agitation, anxiety, and seizures.[9] There are case reports of recurrent seizures and serotonin syndrome following ingestion.[9]
-
Cardiovascular Effects: Tachycardia (rapid heart rate) and hypertension (high blood pressure) are common.[12]
-
Serotonin Syndrome: A potentially life-threatening condition that can occur with high doses or when combined with other serotonergic drugs.[9] Symptoms include altered mental status, autonomic dysfunction, and neuromuscular abnormalities.[9]
GHS Hazard Classification
Based on available data, the GHS classification for 2C-I includes:
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
This classification is based on information from the ECHA C&L Inventory and may not be exhaustive.[5]
Safety and Handling Protocols
Given the potent and hazardous nature of 2C-I, strict safety protocols are mandatory for its handling in a research setting.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are required.
-
Skin Protection: A lab coat and chemical-resistant gloves are necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Avoid ingestion and inhalation.[11]
-
Incompatible with strong oxidizing agents.[11]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
In Case of Skin Contact: Wash with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Analytical Methodologies
The identification and quantification of 2C-I and its metabolites in biological samples are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose.[10] Analysis often requires a derivatization step to improve the chromatographic properties of the analytes.[10]
Experimental Protocol: GC-MS Analysis of 2C-I in Urine (Illustrative)
This protocol is a generalized representation based on methodologies described in the literature.[10]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Elute the analyte from the SPE cartridge with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA) and heat to form a stable derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS) for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Logical Relationships and Workflows
Chemical Hazard Assessment Workflow
Caption: A diagram illustrating the workflow for chemical hazard assessment.
References
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DEA Diversion Control Division. 4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). [Link]
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Grokipedia. 2C-I. [Link]
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Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I). Journal of Forensic Sciences, 56(6), 1593-1599. [Link]
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PsychonautWiki. 2C-I. [Link]
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Hill, S. L., et al. (2013). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology, 9(2), 159–162. [Link]
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Wikipedia. Substituted phenethylamine. [Link]
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Halberstadt, A. L., et al. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 75, 233–239. [Link]
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Wikipedia. 2C (psychedelics). [Link]
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Radosavljević-Stevanović, Z., et al. (2018). Identification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 50, 1-6. [Link]
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ResearchGate. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response | Request PDF. [Link]
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ResearchGate. New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine.... [Link]
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PubChem. 2,5-Dimethoxy-4-iodophenethylamine. [Link]
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National Center for Biotechnology Information. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. [Link]
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ResearchGate. Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. [Link]
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Bulletin of Natural Sciences Research. IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. [Link]
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ResearchGate. Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. [Link]
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Ovid. Severe poisoning after self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. [Link]
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PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010.... [Link]
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ChemSafetyPro.COM. GHS Hazard Class and Hazard Category. [Link]
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MDPI. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]
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Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
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Regulations.gov. The Master List of Compounds Emitted by Mobile Sources 2006. [Link]
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PubChem. 2-Ethylhexyl 3-aminopropyl ether. [Link]
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PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]
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University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]
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Inchem.org. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003). [Link]
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Chemsrc. 3-(2-Ethylhexyloxy)propylamine | CAS#:5397-31-9. [Link]
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